molecular formula C15H13N3O B7464450 2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline

2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No. B7464450
M. Wt: 251.28 g/mol
InChI Key: KOWXKQFDUVSATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOA-728 or TAK-285 and is a small-molecule inhibitor of human epidermal growth factor receptor 2 (HER2).

Scientific Research Applications

MOA-728 has been extensively studied for its potential applications in cancer research. HER2 is a protein that is overexpressed in certain types of cancer, including breast, ovarian, and gastric cancers. Inhibition of HER2 has been shown to be an effective treatment strategy for these cancers. MOA-728 has been demonstrated to be a potent inhibitor of HER2, and has shown promising results in preclinical studies.

Mechanism of Action

MOA-728 acts as a competitive inhibitor of the ATP-binding site of the HER2 protein. By binding to this site, MOA-728 prevents the activation of HER2 and downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
Inhibition of HER2 by MOA-728 has been shown to have a number of biochemical and physiological effects. In cancer cells, MOA-728 has been demonstrated to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce tumor growth. In addition, MOA-728 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of MOA-728 is its specificity for HER2. This allows researchers to selectively target HER2-overexpressing cancer cells, while minimizing damage to healthy cells. However, one limitation of MOA-728 is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on MOA-728. One area of interest is the development of more potent and selective HER2 inhibitors, which may have improved efficacy and reduced toxicity compared to MOA-728. Another potential direction is the investigation of the use of MOA-728 in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, there is also interest in exploring the use of MOA-728 in other diseases that are associated with HER2 overexpression, such as Alzheimer's disease.

Synthesis Methods

The synthesis of MOA-728 involves the reaction of 3-methylbenzenediazonium tetrafluoroborate with 2-amino-5-nitrobenzonitrile in the presence of a palladium catalyst. The reaction proceeds through the formation of an arylpalladium intermediate, which then reacts with the nitro group of the benzonitrile to form the oxadiazole ring. The resulting compound is then reduced to give the final product, MOA-728.

properties

IUPAC Name

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWXKQFDUVSATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline

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